molecular formula C15H18N2OS B1238480 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B1238480
M. Wt: 274.4 g/mol
InChI Key: OHHJNGLKVUGETM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydrothiazol-2-yl)-3-(4-propan-2-ylphenyl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Optically Active Polyacrylamides

Research by Lu et al. (2010) explored optically active polyacrylamides, including derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide. These were used to investigate the relationship between chiroptical properties and chiral recognition in polymers, indicating their potential in enantioselective discrimination in spectroscopic techniques (Lu et al., 2010).

Thermo- and pH-Sensitive Copolymers

Fleischmann and Ritter (2013) developed copolymers using N-(isopropyl)acrylamide, revealing their significant thermo- and pH-sensitive behaviors. This has implications in creating materials that can visually indicate changes in environmental conditions (Fleischmann & Ritter, 2013).

Tissue Engineering Applications

Galperin et al. (2010) synthesized a thermoresponsive scaffold based on poly(N-isopropyl acrylamide), including variants of the compound , for tissue engineering. The scaffold exhibited controlled porosity and biodegradability, offering potential for cell culture and tissue repair applications (Galperin et al., 2010).

Synthesis of pH-Sensitive Polymers

Another study by Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, including those similar to the compound of interest. These polymers were used to create color switchable materials, highlighting their utility in pH-sensitive applications (Fleischmann et al., 2012).

Fluorescent Probes for Thiol Detection

Research conducted by Zhang et al. (2015) involved synthesizing a compound related to N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide as a fluorescent probe. This probe was used for sensitive detection of thiols, indicating its potential application in biochemical and medical research (Zhang et al., 2015).

Enhanced Oil Recovery Applications

Gou et al. (2015) synthesized acrylamide-based copolymers, including derivatives similar to the compound , for enhanced oil recovery. These polymers exhibited improved viscosity and stability, suggesting their application in the petroleum industry (Gou et al., 2015).

properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C15H18N2OS/c1-11(2)13-6-3-12(4-7-13)5-8-14(18)17-15-16-9-10-19-15/h3-8,11H,9-10H2,1-2H3,(H,16,17,18)/b8-5+

InChI Key

OHHJNGLKVUGETM-VMPITWQZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

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